

Application Notes and Protocols: Electrophilic Reactions of N-Benzyl-o-phenetidine

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Compound of Interest

Compound Name: *N-Benzyl-o-phenetidine*

Cat. No.: B079866

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These application notes provide a comprehensive overview of the potential electrophilic reactions of **N-Benzyl-o-phenetidine** (also known as N-Benzyl-2-ethoxyaniline). Due to a lack of specific literature data for this compound, the following protocols are based on well-established procedures for analogous N-benzylated anilines and other electron-rich aromatic systems. The provided data are representative examples to guide experimental design.

N-Benzyl-o-phenetidine is a versatile building block in organic synthesis. Its structure features a secondary amine, a benzyl group, and an electron-rich phenetidine ring, offering multiple sites for functionalization through electrophilic reactions. The electron-donating ethoxy and benzylamino groups activate the aromatic ring, primarily directing electrophilic substitution to the ortho and para positions relative to these groups.

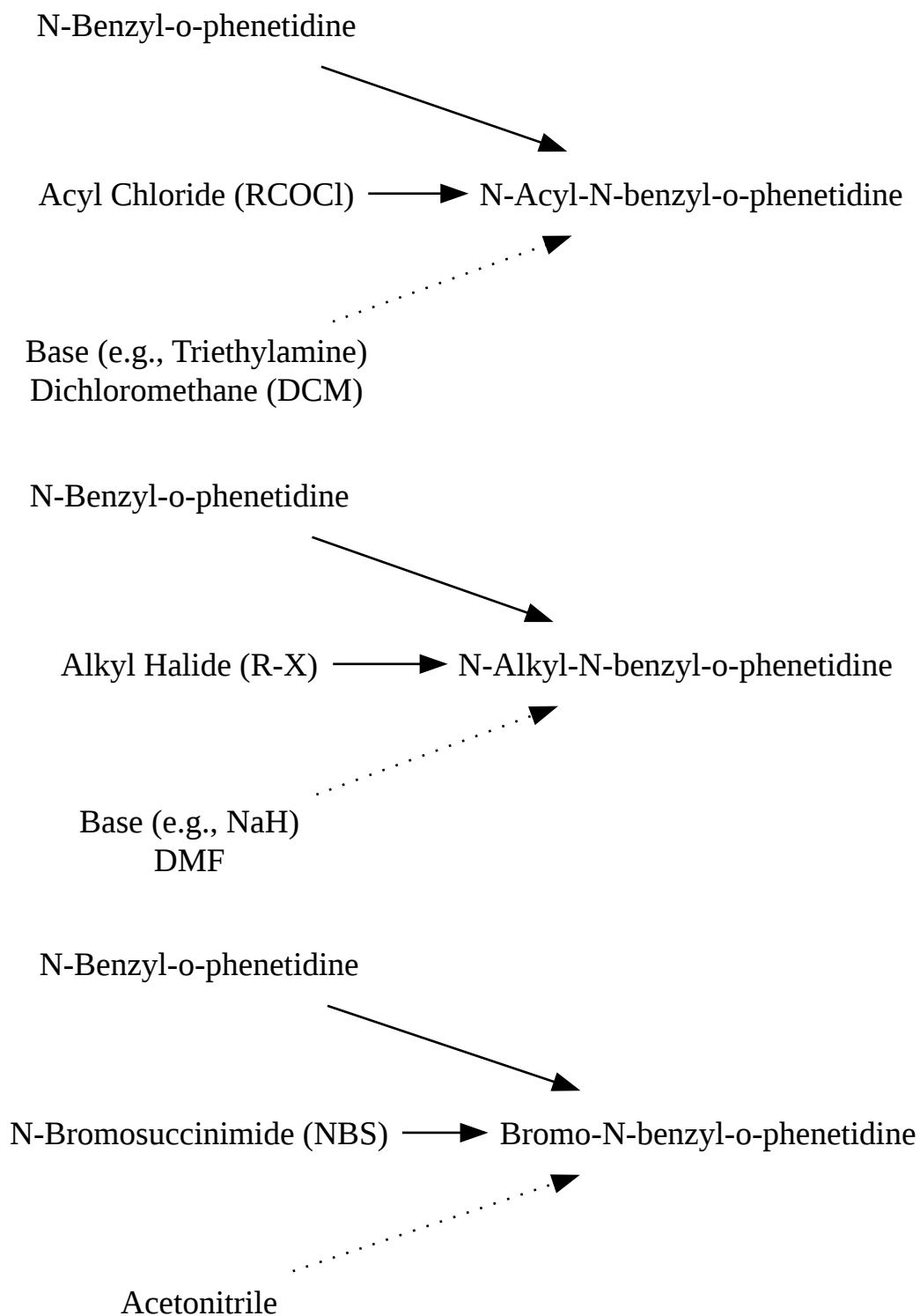
I. Acylation Reactions

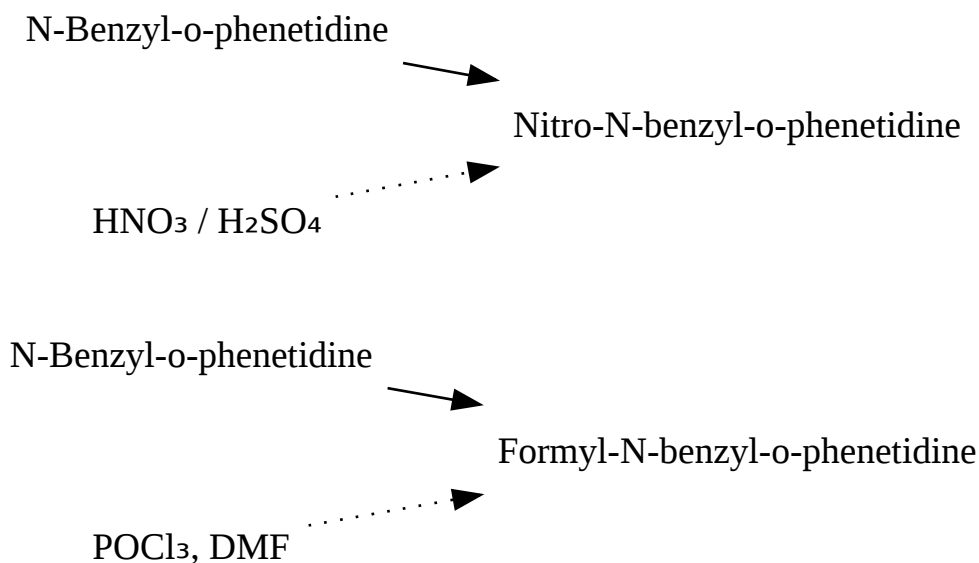
N-acylation of the secondary amine in **N-Benzyl-o-phenetidine** can be achieved using various acylating agents to produce the corresponding amides. This reaction is often performed to protect the amine or to introduce specific acyl groups as part of a larger synthetic strategy.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes the reaction of **N-Benzyl-o-phenetidine** with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:





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